![molecular formula C20H23N3O2 B2870292 6-Cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one CAS No. 2309188-53-0](/img/structure/B2870292.png)
6-Cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of energy in cancer cells. CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth, making it a promising candidate for the treatment of various types of cancer.
Mechanism of Action
6-Cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for ATP production in cancer cells. By inhibiting these enzymes, this compound disrupts the TCA cycle and reduces ATP production, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells and inhibit their growth. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-Cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one is its ability to target the TCA cycle, which is essential for ATP production in cancer cells. This makes it a promising candidate for cancer treatment, as it can induce apoptosis in cancer cells while sparing normal cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
One limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for this compound in different types of cancer.
Future Directions
There are several future directions for research on 6-Cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one. One area of research is the development of more efficient synthesis methods for this compound, which can improve its yield and purity. Additionally, more research is needed to determine the optimal dosage and treatment regimen for this compound in different types of cancer.
Another area of research is the development of this compound analogs with improved solubility and potency. These analogs can potentially improve the efficacy of this compound in cancer treatment.
Finally, more research is needed to understand the mechanism of action of this compound and its effects on cancer cells. This can provide insights into the development of new therapies for cancer treatment.
Synthesis Methods
The synthesis of 6-Cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one involves a multi-step process that starts with the reaction of 3-chloro-2-cyclopropylpyridine with 3,5-dimethylbenzoyl chloride to form 6-cyclopropyl-2-(3,5-dimethylbenzoyl)pyridine. This intermediate is then reacted with 3-azetidinemethanol to form 6-cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridine. Finally, this compound is oxidized using potassium permanganate to yield this compound.
Scientific Research Applications
6-Cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has been extensively studied in preclinical models and has shown promising results in various types of cancer, including pancreatic, lung, and ovarian cancer. It has been shown to induce apoptosis in cancer cells by targeting the TCA cycle and inhibiting ATP production. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
properties
IUPAC Name |
6-cyclopropyl-2-[[1-(3,5-dimethylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-13-7-14(2)9-17(8-13)20(25)22-10-15(11-22)12-23-19(24)6-5-18(21-23)16-3-4-16/h5-9,15-16H,3-4,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLKPOQFKJVJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

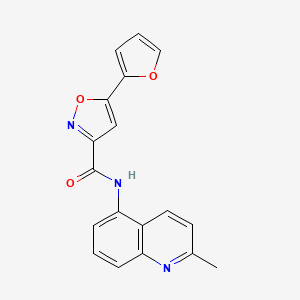
![2-Chloro-1-[5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl]propan-1-one](/img/structure/B2870210.png)
![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}butyl)-4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione](/img/structure/B2870212.png)
![2-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2870215.png)
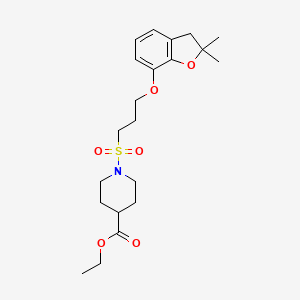
![tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate](/img/structure/B2870217.png)
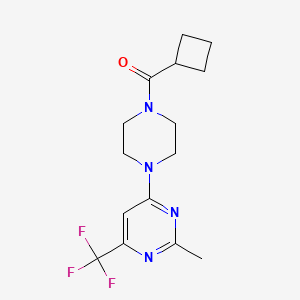

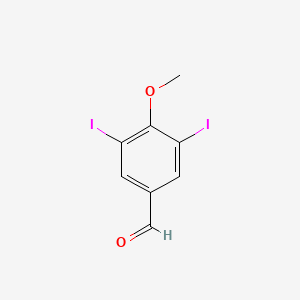
![6-(2-Ethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2870224.png)
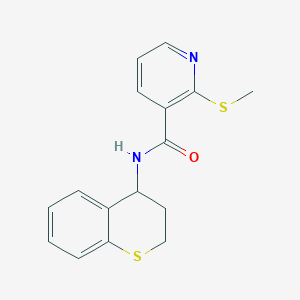
![2-[6-(3-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2870226.png)
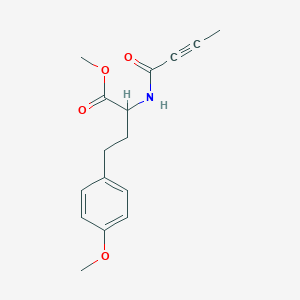
![4H-thiochromeno[3,4-d][1,2]oxazole](/img/structure/B2870231.png)